Methyl 2-methylbenzofuran-7-carboxylate is a chemical compound classified within the benzofuran family, characterized by a fused benzene and furan ring structure. Specifically, it contains a methyl group at the 2-position and a carboxylate ester group at the 7-position of the benzofuran ring. This compound exhibits potential biological activity and is of interest in various scientific applications.
According to the Globally Harmonized System of Classification and Labelling of Chemicals, methyl 2-methylbenzofuran-7-carboxylate is classified as an acute toxic substance (Category 4) for oral exposure. This classification highlights the need for careful handling and usage in laboratory settings.
The synthesis of methyl 2-methylbenzofuran-7-carboxylate can be achieved through various methods, primarily involving cyclization reactions. One common synthetic route includes:
The synthesis requires careful control of reaction conditions, including temperature, pressure, and reactant concentrations. The use of solvents such as N-methyl pyrrolidine is common to enhance solubility and reaction rates.
Methyl 2-methylbenzofuran-7-carboxylate has a molecular formula of and a molecular weight of approximately 190.195 g/mol . The structural representation includes:
The InChI (International Chemical Identifier) for this compound is InChI=1S/C11H10O3/c1-7-10(11(12)13-2)8-5-3-4-6-9(8)14-7/h3-6H,1-2H3
, which provides a unique identifier for its structure.
Methyl 2-methylbenzofuran-7-carboxylate is capable of undergoing several types of chemical reactions:
The specific conditions for these reactions vary based on the reagents used, including temperature, solvent choice, and reaction time.
The mechanism of action for methyl 2-methylbenzofuran-7-carboxylate primarily involves its interaction with biological targets at the molecular level. While specific mechanisms are still under investigation, compounds in the benzofuran family have shown potential anticancer properties due to their ability to interfere with cellular processes such as apoptosis and cell cycle regulation .
The physical properties of methyl 2-methylbenzofuran-7-carboxylate include:
These properties highlight that further experimental data may be required for comprehensive characterization .
In terms of chemical properties, methyl 2-methylbenzofuran-7-carboxylate exhibits stability under standard conditions but may react under specific circumstances (e.g., strong oxidizing or reducing environments). Its logP value (octanol-water partition coefficient) is approximately , indicating moderate lipophilicity which may influence its biological activity .
Methyl 2-methylbenzofuran-7-carboxylate has several scientific applications:
This compound exemplifies the diverse potential applications stemming from its unique chemical structure and reactivity profile. Further research into its biological effects and synthetic methodologies will likely expand its utility in various scientific fields.
CAS No.: 495-60-3
CAS No.: 33776-88-4
CAS No.: 16039-52-4
CAS No.: 125516-10-1
CAS No.: 59766-31-3
CAS No.: